molecular formula C8H11BO4 B1443093 4-Hydroxymethyl-2-methoxyphenylboronic acid CAS No. 1448869-97-3

4-Hydroxymethyl-2-methoxyphenylboronic acid

Cat. No. B1443093
M. Wt: 181.98 g/mol
InChI Key: URBPGQWDDRHAHU-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H11BO4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of 4-Hydroxymethyl-2-methoxyphenylboronic acid is 181.98 . The InChI code for this compound is 1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3 .


Physical And Chemical Properties Analysis

4-Hydroxymethyl-2-methoxyphenylboronic acid has a predicted boiling point of 408.7±55.0 °C and a predicted density of 1.27±0.1 g/cm3 . It has a storage temperature of 2-8°C .

Scientific Research Applications

If you have access to scientific databases or journals, I would recommend searching there for more specific information. You might also consider reaching out to suppliers or manufacturers of the compound, as they may have more detailed information about its uses .

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound, like other boronic acids, could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .
    • Method : The reaction involves the use of a palladium catalyst, a boronic acid, and an organohalide . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
    • Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
  • Synthesis of Other Compounds

    • Field : Medicinal Chemistry
    • Application : Boronic acids are often used in the synthesis of various types of compounds, including pharmaceuticals .
    • Method : The specific methods of application would depend on the particular synthesis being carried out .
    • Results : The results would also depend on the specific synthesis, but in general, boronic acids are used to introduce boron into a molecule, which can then be used for further reactions .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : This compound could potentially be used in the synthesis of various organic compounds .
    • Method : The specific methods of application would depend on the particular synthesis being carried out .
    • Results : The results would also depend on the specific synthesis, but in general, boronic acids are used to introduce boron into a molecule, which can then be used for further reactions .
  • Pharmaceutical Research

    • Field : Medicinal Chemistry
    • Application : Boronic acids are often used in the synthesis of various types of pharmaceuticals .
    • Method : The specific methods of application would depend on the particular synthesis being carried out .
    • Results : The results would also depend on the specific synthesis, but in general, boronic acids are used to introduce boron into a molecule, which can then be used for further reactions .
  • Material Science

    • Field : Material Science
    • Application : Boronic acids have been used in the creation of polymers and other materials .
    • Method : The specific methods of application would depend on the particular synthesis being carried out .
    • Results : The results would also depend on the specific synthesis, but in general, boronic acids are used to introduce boron into a molecule, which can then be used for further reactions .
  • Biochemical Research

    • Field : Biochemistry
    • Application : Boronic acids have been used in biochemical research, including the study of enzymes and other biological molecules .
    • Method : The specific methods of application would depend on the particular research being carried out .
    • Results : The results would also depend on the specific research, but in general, boronic acids are used to introduce boron into a molecule, which can then be used for further reactions .

Safety And Hazards

The safety information for 4-Hydroxymethyl-2-methoxyphenylboronic acid includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPGQWDDRHAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CO)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethyl-2-methoxyphenylboronic acid

Synthesis routes and methods

Procedure details

4-Carboxy-2-methoxyphenylboronic acid (500 mg, 2.5 mmol) was dissolved in THF (25 mL) and cooled to 0° C. At this temperature LAH (2 M solution in THF; 3.3 mL, 6.6 mmol) was added drop wise and the reaction mixture allowed to stir for 1 h at 0° C. and then allowed to warm to rt and stirred for 16 h. The reaction mixture was recooled to 0° C. and quenched by addition of MeOH. Celite and Na2SO4 were added, stirred for 15 min and then filtered. The filtrate was concentrated and the residue was dried under high vacuum to give the title compound which was used without further purification. tR: 0.46 min (LC-MS 2).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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